N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide
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Description
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H17F3N4O4S and its molecular weight is 442.41. The purity is usually 95%.
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Biological Activity
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Cyclopropyl group : Known for enhancing the lipophilicity and metabolic stability of compounds.
- Furan ring : Often associated with various biological activities, including antioxidant properties.
- Triazole ring : Commonly linked to antifungal and antibacterial properties.
- Sulfonamide group : Historically recognized for its antibacterial effects.
The molecular formula of the compound is C16H18F3N5O3S, with a molecular weight of approximately 403.4 g/mol.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through the following mechanisms:
- Enzyme Inhibition : The triazole moiety is known to inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism and synthesis.
- Receptor Modulation : The compound may interact with various receptors involved in cellular signaling pathways, potentially influencing processes such as cell proliferation and apoptosis.
- Antimicrobial Activity : The sulfonamide component suggests potential antibacterial action, while the triazole ring may confer antifungal properties.
Antimicrobial Properties
Studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. This includes effectiveness against strains resistant to conventional antibiotics.
Pathogen Type | Activity Level |
---|---|
Gram-positive bacteria | Moderate to high |
Gram-negative bacteria | Moderate |
Fungi | High |
Anticancer Potential
Recent investigations have also explored the anticancer potential of this compound. In vitro studies have shown that it can inhibit the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Studies
- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The mode of action was linked to inhibition of bacterial folate synthesis pathways.
- Antifungal Activity : Research highlighted in Phytochemistry revealed that the compound displayed significant antifungal activity against Candida albicans, suggesting potential therapeutic applications in treating fungal infections.
- Cancer Cell Line Studies : In a study published in Cancer Research, the compound was tested against various cancer cell lines (e.g., MCF7, HeLa). Results indicated that it effectively reduced cell viability through apoptosis induction.
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O4S/c19-18(20,21)13-4-1-2-6-15(13)30(27,28)22-9-10-24-17(26)25(12-7-8-12)16(23-24)14-5-3-11-29-14/h1-6,11-12,22H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPRZXLSMKAHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNS(=O)(=O)C3=CC=CC=C3C(F)(F)F)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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